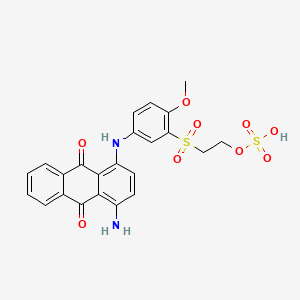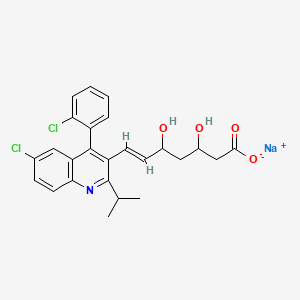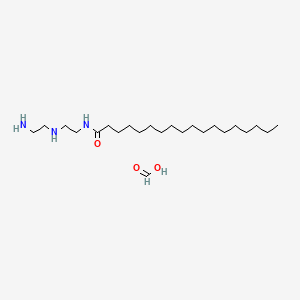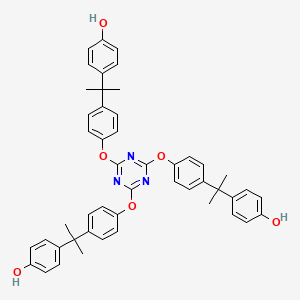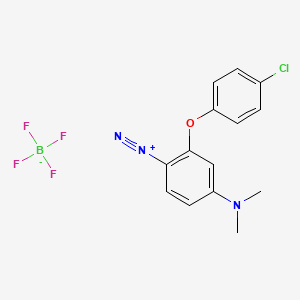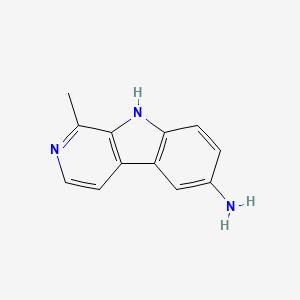
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- is a heterocyclic aromatic compound that belongs to the class of beta-carbolines. This compound is characterized by a tricyclic structure comprising an indole ring system fused to a pyridine ring. It is known for its significant biological activities and has been the subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions to form the indole ring system . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydro-beta-carbolines, and various substituted indoles, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Industry: The compound is used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides.
Mecanismo De Acción
The mechanism of action of 9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as CYP450, which plays a role in drug metabolism . Additionally, it can intercalate with DNA, affecting gene expression and cellular functions . The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and enhance neurotrophic factor expression .
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido(3,4-b)indole: The parent compound of the beta-carbolines, known for its biological activities.
1-Methyl-9H-pyrido(3,4-b)indole:
2-Methyl-beta-carboline: Another derivative with distinct pharmacological effects.
Uniqueness
9H-Pyrido(3,4-b)indole, 6-amino-1-methyl- stands out due to its specific amino and methyl substituents, which confer unique biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a valuable tool in scientific research.
Propiedades
Número CAS |
102206-91-7 |
|---|---|
Fórmula molecular |
C12H11N3 |
Peso molecular |
197.24 g/mol |
Nombre IUPAC |
1-methyl-9H-pyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H11N3/c1-7-12-9(4-5-14-7)10-6-8(13)2-3-11(10)15-12/h2-6,15H,13H2,1H3 |
Clave InChI |
ZPIXSVIDESIDHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


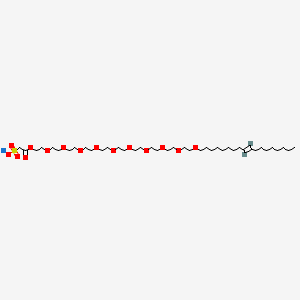
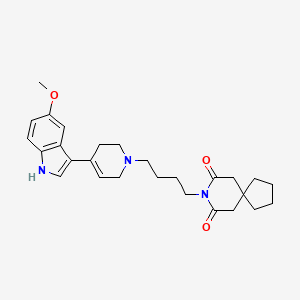
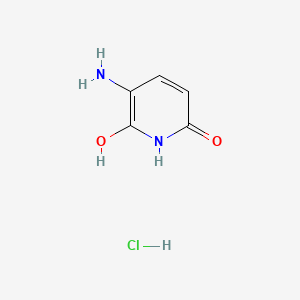
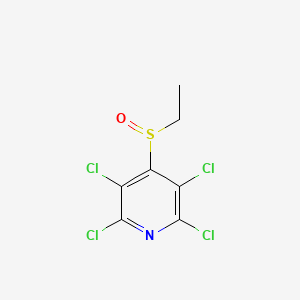
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
